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molecular formula C2H4AlO2 B085560 Aluminum acetate CAS No. 139-12-8

Aluminum acetate

Cat. No. B085560
M. Wt: 87.03 g/mol
InChI Key: HDOAYHNQJVFBOY-UHFFFAOYSA-N
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Patent
US07868126B2

Procedure details

An aqueous basic aluminum chloride solution of concentration of 5.0% by weight on the basis of Al2O3 was produced by diluting commercialized aqueous basic aluminum chloride solution (23.5% by weight on the basis of Al2O3, 8.15% by weight of chloride ion, 83.3% of basicity, and pH 4.0) with pure water. The aqueous solution was passed through an acetate-type anion exchange resin column at space velocity 5 to obtain an aqueous basic aluminum acetate solution. The obtained aqueous solution was mixed with aluminum borate in proper amount for adjusting the boron atom at 1200 ppm to the aluminum atom in the aqueous solution. The obtained solution was dried at 140° C. and atmospheric pressure to adjust the water content to be 3% to obtain basic aluminum acetate solid. The boron atom concentration was 1200 ppm to the aluminum atom in the obtained basic aluminum acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chloride ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
aluminum acetate

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3:2].[Cl-].[Cl-].[C:5]([O-:8])(=[O:7])[CH3:6]>O>[C:5]([O-:8])(=[O:7])[CH3:6].[Al+3:2].[C:5]([O-:8])(=[O:7])[CH3:6].[C:5]([O-:8])(=[O:7])[CH3:6] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
chloride ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by diluting

Outcomes

Product
Name
aluminum acetate
Type
product
Smiles
C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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